(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride
Overview
Description
“(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride” is a chemical compound with the molecular formula C9H5Cl3O . It has a molecular weight of 235.50 . This compound is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results, beyond its molecular weight and formula .Scientific Research Applications
Copolymerization and Polymer Modification
- Copolymerization for Leather Industry Applications : A study explored the copolymerization of 4-chlorophenyl acrylate with methyl acrylate, showing its utility in the leather industry. This process enhances thermal stability and provides materials suitable for use as top coat and base coat materials in leather products (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
- Fluorescence Sensing : Another application is in the development of a water-soluble fluorescein-bearing polymer for Fe3+ ion sensing. This illustrates the potential of acryloyl chloride derivatives in creating sensitive and selective sensors for environmental and biological applications (Wang, Guan, Hu, & Su, 2008).
Functional Applications in Chemical Sensing
- Detection of Nitro Compounds : Acrylate monomers with aggregation-induced emission (AIE) characteristics have been synthesized for the effective detection of nitro compounds, showcasing the role of such chemicals in security and environmental monitoring (Zhou, Li, Chua, Yan, Tang, & Xu, 2014).
Novel Polymeric Materials
- Antimicrobial Activity Studies : Research on polymeric drugs demonstrates the antimicrobial potential of derivatives synthesized from (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride, pointing towards applications in healthcare and materials science for developing antimicrobial surfaces and materials (Arun, Reddy, & Rajkumar, 2003).
Specialty Polymers for Electronic and Photonic Applications
- Liquid Crystal Phases : The synthesis of acrylates and methacrylates with specific side groups for the development of columnar liquid crystal phases offers insights into materials suitable for advanced electronic and photonic devices (Boden, Bushby, & Lu, 1998).
Mechanism of Action
Target of Action
The primary target of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is Botulinum neurotoxin type A . This toxin is produced by the bacterium Clostridium botulinum and is known for its role in causing botulism .
Mode of Action
It is likely that the compound interacts with the toxin to inhibit its function .
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNRKXKWVDOFW-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514703 | |
Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39175-64-9 | |
Record name | (2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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